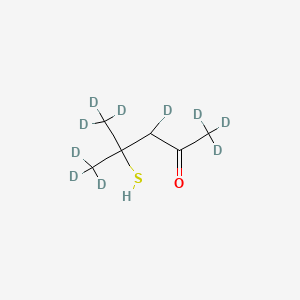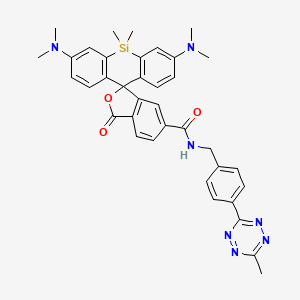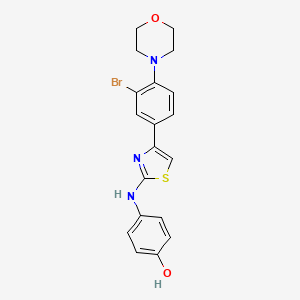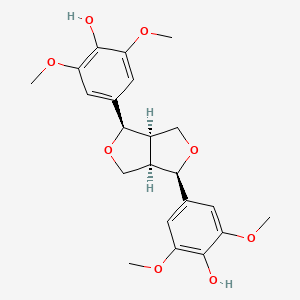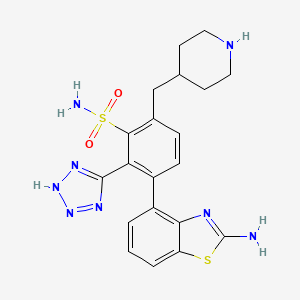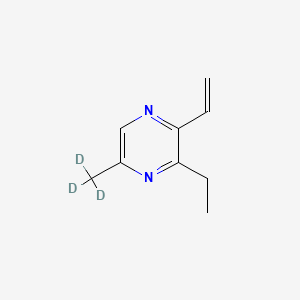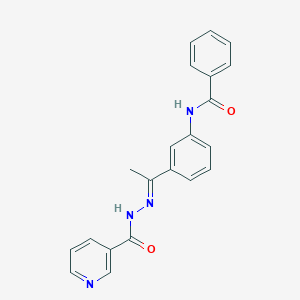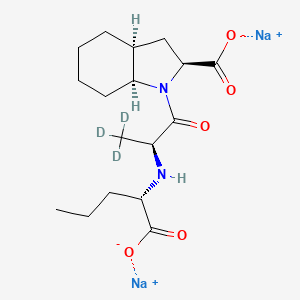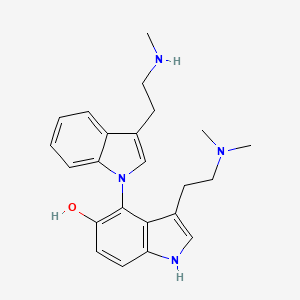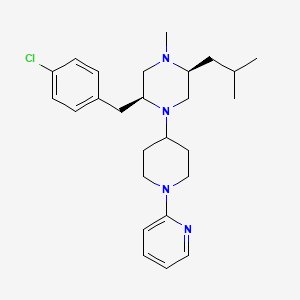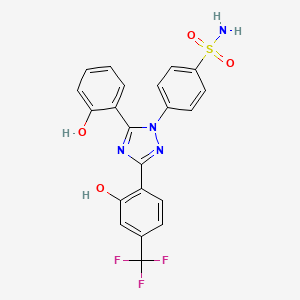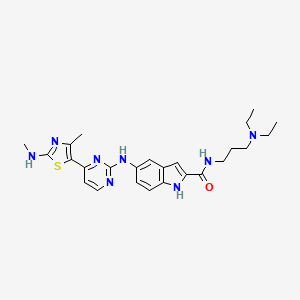
Nur77 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nur77 antagonist 1 is a selective antagonist of the nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. Nur77 is a transcription factor involved in various cellular processes, including cell proliferation, apoptosis, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nur77 antagonist 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and quality. This often requires optimization of reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Nur77 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Nur77 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Nur77 in various chemical reactions and pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolism in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly triple-negative breast cancer, due to its ability to induce cancer cell apoptosis
Mechanism of Action
Nur77 antagonist 1 exerts its effects by selectively binding to the ligand-binding domain of Nur77, thereby inhibiting its activity. This inhibition disrupts the transcriptional regulation of target genes involved in cell proliferation and apoptosis. The molecular targets and pathways involved include the modulation of NF-κB signaling and the regulation of metabolic pathways .
Comparison with Similar Compounds
Nur77 antagonist 1 is unique in its high selectivity and potency as a Nur77 antagonist. Similar compounds include:
Cytosporone B: Another Nur77 antagonist with potential anticancer properties.
Cisplatin: A well-known chemotherapeutic agent that also interacts with Nur77.
TMPA: A compound that targets Nur77 and has shown promise in cancer treatment .
Properties
Molecular Formula |
C25H32N8OS |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-5-[[4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H32N8OS/c1-5-33(6-2)13-7-11-27-23(34)21-15-17-14-18(8-9-19(17)31-21)30-24-28-12-10-20(32-24)22-16(3)29-25(26-4)35-22/h8-10,12,14-15,31H,5-7,11,13H2,1-4H3,(H,26,29)(H,27,34)(H,28,30,32) |
InChI Key |
HBLFYECMSPRSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)NC3=NC=CC(=N3)C4=C(N=C(S4)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


